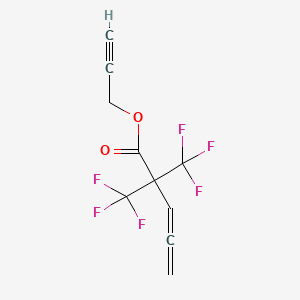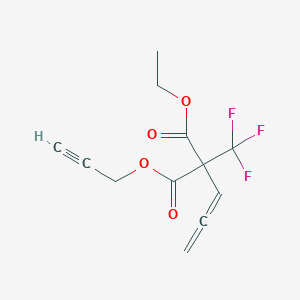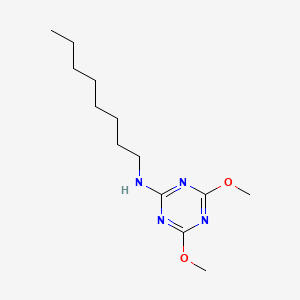
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid)
説明
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid), also known as FDI, is a synthetic compound that has gained significant attention in scientific research. FDI is a bifunctional molecule that contains two carbonyl groups and two amino groups, making it an ideal candidate for various applications in the fields of chemistry, biology, and medicine.
作用機序
The mechanism of action of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth. 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and physiological effects:
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has also been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. In addition, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) in lab experiments is its bifunctional nature, which allows it to be used as a ligand for various metal catalyzed reactions. 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) is also relatively easy to synthesize, making it readily available for research purposes. One limitation of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research involving 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid). One area of interest is the development of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid)-based fluorescent probes for the detection of metal ions and amino acids. Another potential direction is the investigation of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) as a potential therapeutic agent for the treatment of cancer. Additionally, the use of 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) as a ligand for metal catalyzed reactions could be further explored.
科学的研究の応用
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been used in various scientific research applications, including catalysis, fluorescence sensing, and biomedical applications. In catalysis, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been used as a ligand for various metal catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions. In fluorescence sensing, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been used as a fluorescent probe for the detection of metal ions and amino acids. In biomedical applications, 4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) has been investigated as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
4-[[6-(3-carboxypropanoylamino)-9H-fluoren-3-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18(5-7-20(26)27)22-14-3-1-12-9-13-2-4-15(11-17(13)16(12)10-14)23-19(25)6-8-21(28)29/h1-4,10-11H,5-9H2,(H,22,24)(H,23,25)(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCXKQOLDRYTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C3=C1C=CC(=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(9H-fluorene-3,6-diyldiimino)bis(4-oxobutanoic acid) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-nitro-2-furyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3829653.png)
![2-(4-chlorophenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B3829670.png)

![4-[(diphenylacetyl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3829681.png)
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B3829698.png)
![5-[(3-carboxypropanoyl)amino]isophthalic acid](/img/structure/B3829699.png)
![2-hydroxy-5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3829709.png)
![5-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-hydroxybenzoic acid](/img/structure/B3829722.png)
![2-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}benzoic acid](/img/structure/B3829725.png)




![2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B3829760.png)